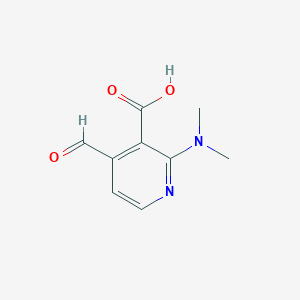

2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)-4-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-11(2)8-7(9(13)14)6(5-12)3-4-10-8/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZALPXXNBMTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-formylpyridine-3-carboxylic acid with dimethylamine under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Dimethylamine in ethanol under basic conditions.

Major Products Formed

Oxidation: 2-(Dimethylamino)-4-carboxypyridine-3-carboxylic acid.

Reduction: 2-(Dimethylamino)-4-hydroxymethylpyridine-3-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid typically involves the reaction of 2-(dimethylamino)pyridine with formylating agents such as formic acid or anhydride under controlled conditions. The reaction is often catalyzed and conducted at elevated temperatures to ensure high yields and purity. This compound features three functional groups: a dimethylamino group, a formyl group, and a carboxylic acid group, which contribute to its reactivity and utility in various chemical transformations.

Scientific Research Applications

The applications of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid span several scientific domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to a hydroxymethyl group.

- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.

Research has indicated that 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid exhibits potential biological activities:

- Antimicrobial Properties : It has been investigated for its antimicrobial effects, showing activity against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties, warranting further exploration in drug development.

Medicinal Chemistry

The compound's structure allows it to interact with biological macromolecules effectively. The dimethylamino group can form hydrogen bonds and electrostatic interactions, influencing enzyme and receptor activities. This interaction profile makes it a candidate for developing new therapeutic agents targeting diseases like leishmaniasis and cancer .

Case Studies

Several studies have highlighted the efficacy of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid in various applications:

-

Antileishmanial Activity :

A study demonstrated the synthesis of derivatives based on this compound that exhibited promising antileishmanial activity. Compounds were tested against Leishmania species, revealing effective leishmanicidal properties . -

Antibacterial Screening :

In another research effort, the synthesized compounds showed significant antibacterial activity against strains like Staphylococcus aureus. Molecular docking studies indicated that these compounds interact effectively with bacterial DNA gyrase, suggesting a mechanism for their antibacterial action .

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity due to multiple functional groups |

| Antimicrobial Activity | Effective against various bacterial strains | Significant activity against Staphylococcus aureus |

| Anticancer Potential | Investigated for potential anticancer properties | Promising results in preliminary studies |

| Medicinal Chemistry | Interacts with biological macromolecules | Influences enzyme/receptor activities |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the formyl and carboxylic acid groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethyl 4-(Dimethylamino)benzoate

- Structure: Benzene ring with dimethylamino (-N(CH₃)₂) at position 4 and an ethyl ester (-COOEt) at position 1.

- Key Differences: The pyridine ring in the target compound introduces aromatic nitrogen, enhancing polarity and hydrogen-bonding capacity compared to the benzene ring in ethyl 4-(dimethylamino)benzoate. The carboxylic acid group (-COOH) in the target compound increases acidity (pKa ~2–3) compared to the ester group (-COOEt, pKa ~10–12), influencing solubility and reactivity in aqueous environments .

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher degrees of conversion in resin polymerization due to its ester group’s stability, whereas the target compound’s formyl group may enable nucleophilic addition reactions absent in the benzoate analog .

3,6-Dichloropicolinic Acid

- Structure : Pyridine ring with carboxylic acid (-COOH) at position 2 and chlorine atoms at positions 3 and 4.

- Key Differences: Chlorine substituents are electron-withdrawing, reducing electron density on the pyridine ring compared to the dimethylamino group in the target compound. The absence of a formyl group limits its utility in condensation reactions, a key feature of the target compound .

2-{[4-Chloro-2-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid

- Structure: Pyridine ring with carboxylic acid (-COOH) at position 3 and a substituted phenylamino group at position 2.

- Key Differences: The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strong electron-withdrawing substituents, contrasting with the electron-donating dimethylamino group in the target compound.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Reactivity Highlights |

|---|---|---|---|---|

| 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid | ~210 | 2-N(CH₃)₂, 4-CHO, 3-COOH | High in polar solvents | Formyl participates in Schiff base formation; COOH enables salt formation |

| Ethyl 4-(dimethylamino)benzoate | 207.2 | 4-N(CH₃)₂, 1-COOEt | Moderate in organic solvents | Ester group stabilizes resin polymerization |

| 3,6-Dichloropicolinic acid | 192.0 | 3-Cl, 6-Cl, 2-COOH | Low in water | Chlorine enhances lipophilicity; herbicide activity |

| 2-{[4-Chloro-2-(CF₃)phenyl]amino}pyridine-3-carboxylic acid | 310.7 | 2-(substituted phenylamino), 3-COOH | Low in polar solvents | CF₃/Cl groups reduce electron density; potential kinase inhibition |

Polymer Science

- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher conversion rates due to ester group stability. The target compound’s carboxylic acid group could similarly enhance crosslinking in acidic environments, though its formyl group may require protective strategies during polymerization .

Pharmaceutical Intermediates

- Pyridinecarboxylic acids like 3-(pyridin-4-yl)acrylic acid are precursors to β-amino acids, which exhibit antimicrobial and anticancer activity. The target compound’s formyl group could streamline β-amino acid synthesis via reductive amination, a pathway less accessible in dichloropicolinic acid derivatives .

Electronic Effects

- The dimethylamino group in the target compound donates electrons via resonance, increasing electron density at the pyridine ring’s nitrogen. This contrasts with chlorine or CF₃ substituents in analogs like 3,6-dichloropicolinic acid, which reduce electron density and alter binding affinities in biological systems .

Biological Activity

Overview

2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials include various pyridine derivatives, which undergo formylation and carboxylation reactions under controlled conditions. The compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using the serial broth dilution method. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Acinetobacter baumannii | 100 |

| Candida albicans | 75 |

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies indicate that 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry analysis.

The biological activity of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid is thought to be mediated through its interaction with specific molecular targets. Molecular docking studies suggest that it binds to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it may inhibit DNA gyrase in bacteria, disrupting DNA replication and leading to cell death.

Case Studies

- Antimicrobial Efficacy : In a study published in Frontiers in Microbiology, researchers demonstrated that derivatives of 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the structure-activity relationship (SAR) that contributed to improved efficacy against resistant strains.

- Cytotoxicity Against Cancer Cells : A research article in Cancer Letters reported that treatment with 2-(Dimethylamino)-4-formylpyridine-3-carboxylic acid resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 30 µM. The study further explored the compound's ability to induce apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)-4-formylpyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A plausible route involves:

- Step 1 : Condensation of a pyridine precursor (e.g., 3-aminopyridine) with dimethylamine under basic conditions to introduce the dimethylamino group.

- Step 2 : Selective formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.

- Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis of a nitrile/ester intermediate.

- Optimization : Use palladium or copper catalysts for regioselective modifications, and solvents like DMF or toluene for improved solubility . Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which analytical techniques are most effective for characterizing 2-(dimethylamino)-4-formylpyridine-3-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, formyl proton at δ ~9.8–10.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₉H₁₀N₂O₃; theoretical MW 194.19 g/mol).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for research use) .

- X-ray Crystallography : For structural elucidation, though crystallization may require co-crystallization agents due to zwitterionic properties .

Q. How do the reactive functional groups (dimethylamino, formyl, carboxylic acid) influence the compound’s chemical behavior?

- Methodological Answer :

- Dimethylamino Group : Enhances solubility in polar solvents and participates in hydrogen bonding or protonation-dependent interactions (pKa ~8–10).

- Formyl Group : Susceptible to nucleophilic addition (e.g., Schiff base formation with amines) or oxidation to carboxylic acid.

- Carboxylic Acid : Enables salt formation with bases (e.g., sodium/potassium salts for improved aqueous solubility) and conjugation via EDC/NHS coupling .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Validation of Computational Models : Compare DFT-calculated NMR chemical shifts or IR spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G*).

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect transient intermediates not predicted by simulations.

- Case Study : If formyl group reactivity deviates from predictions, conduct kinetic studies under varying pH/temperature to identify hidden equilibria (e.g., hydration of the aldehyde) .

Q. How can supramolecular interactions of this compound be exploited in crystal engineering or drug design?

- Methodological Answer :

- Hydrogen Bonding : The carboxylic acid and dimethylamino groups form robust hydrogen-bonded networks. For example, co-crystallization with complementary hydrogen bond donors (e.g., urea derivatives) can stabilize specific polymorphs.

- π-π Stacking : The pyridine ring engages in stacking interactions with aromatic residues in protein targets or synthetic receptors.

- Application : Design metal-organic frameworks (MOFs) by coordinating the carboxylic acid group with transition metals (e.g., Cu²⁺, Zn²⁺) .

Q. What mechanistic insights explain unexpected byproducts during its synthesis or derivatization?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect and characterize side products. Common issues include:

- Over-oxidation : Conversion of the formyl group to carboxylic acid under harsh conditions (e.g., prolonged exposure to KMnO₄).

- Dimethylamino Demethylation : Acidic conditions may hydrolyze dimethylamino to primary amine.

- Mitigation : Optimize reaction stoichiometry (e.g., controlled addition of oxidizing agents) and employ protecting groups (e.g., tert-butyl for carboxylic acid) during formylation .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on protonation states at physiological pH.

- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., kinases or GPCRs) leveraging the formyl group as a hydrogen bond acceptor.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential solubility limitations due to the carboxylic acid group .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF, POCl₃).

- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.